molecular formula C14H14Cl2N2O2S B2768469 N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide CAS No. 478261-07-3

N-benzyl-N'-(2,4-dichlorobenzyl)sulfamide

Cat. No.: B2768469
CAS No.: 478261-07-3
M. Wt: 345.24
InChI Key: BQFYWPCNCGBJKS-UHFFFAOYSA-N
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Description

N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide is a chemical compound with the molecular formula C14H13Cl2N2O2S It is characterized by the presence of benzyl and dichlorobenzyl groups attached to a sulfamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide typically involves the reaction of benzylamine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of benzylamine attacks the electrophilic carbon of the dichlorobenzyl chloride, resulting in the formation of the desired sulfamide compound.

Industrial Production Methods

Industrial production of N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamide group to amines.

    Substitution: The benzyl and dichlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-(2,4-dichlorobenzyl)urea
  • N-benzyl-N’-(2,4-dichlorobenzyl)carbamate
  • N-benzyl-N’-(2,4-dichlorobenzyl)thiourea

Uniqueness

N-benzyl-N’-(2,4-dichlorobenzyl)sulfamide is unique due to its specific combination of benzyl and dichlorobenzyl groups attached to a sulfamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methylsulfamoyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2S/c15-13-7-6-12(14(16)8-13)10-18-21(19,20)17-9-11-4-2-1-3-5-11/h1-8,17-18H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFYWPCNCGBJKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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